![molecular formula C21H21BrClN3O2S B2879872 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide CAS No. 422288-28-6](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a bromo substituent on the 6-position, a sulfanylidene group on the 2-position, and a chlorophenylmethyl group attached via an amide linkage on the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and chloro substituents may increase the compound’s density and boiling point compared to a simple quinazolinone .科学的研究の応用
Synthesis and Antimicrobial Studies
Quinazolinone derivatives have been synthesized through various chemical reactions, showing remarkable antibacterial and antifungal activities. For instance, sulfonamides bearing quinazolin-4(3H)ones have exhibited significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like C. albicans, A. niger, and A. clavatus (Patel et al., 2010). Similarly, other studies have developed novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones, further emphasizing their antimicrobial potency (Patel & Patel, 2010).
Synthesis Methodologies
Research has been dedicated to improving the synthesis methods of quinazolinone derivatives. For example, microwave synthesis has been applied to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing a rapid and efficient method to obtain compounds with significant biological activity (Raval et al., 2012).
Potential Antitumor Properties
The antitumor potential of quinazolinone derivatives has also been explored, with some compounds showing promise as cancer inhibitors. For instance, a study on the synthesis, crystal structure, and theoretical investigations of a specific sulfonamide compound evaluated its potential as a new cancer inhibitor through molecular docking studies (Kamaraj et al., 2021).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of viruses, including respiratory and biodefense viruses. This research showcases the versatility of quinazolinone derivatives in potentially addressing various viral infections (Selvam et al., 2007).
Anti-inflammatory and Analgesic Activities
Furthermore, quinazolinone derivatives have been studied for their anti-inflammatory and analgesic properties, providing insights into their potential therapeutic applications beyond antimicrobial and antitumor activities. Compounds have been designed and synthesized with the aim of identifying potent, non-ulcerogenic anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
将来の方向性
特性
CAS番号 |
422288-28-6 |
|---|---|
製品名 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
分子式 |
C21H21BrClN3O2S |
分子量 |
494.83 |
IUPAC名 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |
InChIキー |
VDHWECXYFBGFEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)
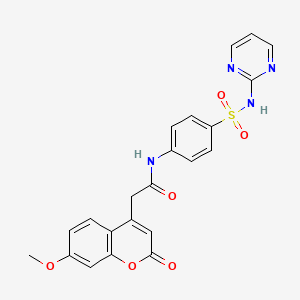
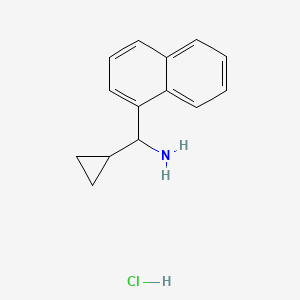
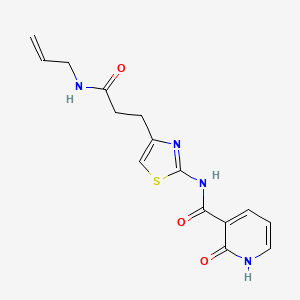
![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)
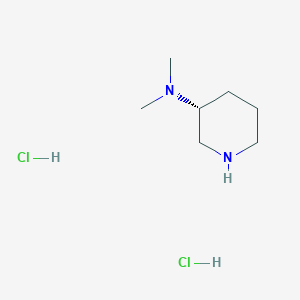
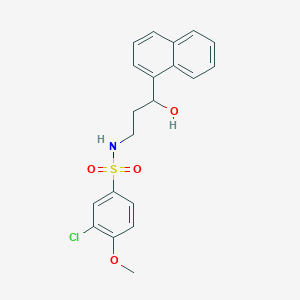
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)
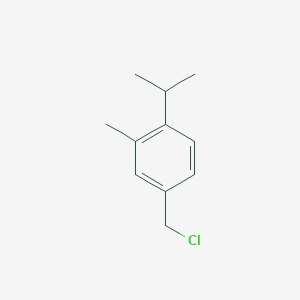
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)
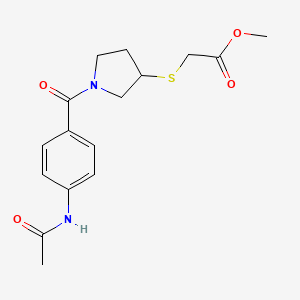
![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)